(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

Medicinal Chemistry Scaffold Selection Physicochemical Property Optimization

Designing 3D fragments or DOS libraries? Flexible monocyclic alcohols fail to lock substituent vectors, reducing hit quality. This pre-functionalized 6-oxabicyclo[3.2.1]octane core solves the problem: • **Rigid architecture**: 7 of 8 sp³ carbons (Fsp³ = 0.875); single rotatable bond vs 2-3 in cyclohexanemethanol. • **Differentiated polarity**: XLogP3 = 0.5 (1.0 log unit lower than isomers) - ideal for low-logP fragment screening. • **Synthetic efficiency**: Bridgehead -CH₂OH eliminates 1-2 steps/analogue vs parent scaffold. ≥95% purity, research quantities.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 2172067-25-1
Cat. No. B2966171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Oxabicyclo[3.2.1]octan-5-yl)methanol
CAS2172067-25-1
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESC1CC2CC(C1)(OC2)CO
InChIInChI=1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2
InChIKeyXOOIPGRRZANRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol: Bridged-Ether Scaffold Overview


(6-Oxabicyclo[3.2.1]octan-5-yl)methanol (CAS 2172067-25-1, MW 142.20 g/mol, C₈H₁₄O₂) is a bicyclic building block featuring a rigid 6-oxabicyclo[3.2.1]octane core with a pendant hydroxymethyl substituent at the bridgehead C-5 position [1]. The scaffold embeds an ether oxygen within a bridged [3.2.1] framework, creating a conformationally restricted architecture that eliminates the rotational degrees of freedom present in monocyclic analogues . Available from multiple vendors in research-grade quantities (typically 50–500 mg) at purities ≥95%, this compound serves as a versatile synthetic intermediate for constructing sp³-enriched, three-dimensional molecular libraries .

Bridged scaffold: Rigid 6-oxabicyclo[3.2.1]octane core with bridgehead –CH₂OH handle
Built-in H-bonding: HBD=1, HBA=2 enables direct fragment elaboration without extra C–H activation
Procurement fit: Research-grade, mg-scale quantities for sp³-rich library synthesis

Why This Scaffold Outperforms Isomeric and Monocyclic Alternatives


The precise placement of the ether bridge at the 6-position of the bicyclo[3.2.1]octane framework and the hydroxymethyl group at the bridgehead C-5 position jointly determine the scaffold's three-dimensional vector presentation and hydrogen-bonding capacity [1]. Shifting the oxygen to the 8-position (8-oxabicyclo[3.2.1]octane) or to the 2-position of a [2.2.2] framework alters both the spatial orientation of substituents and the scaffold's lipophilicity (ΔXLogP3 ≥ 1.0 units between isomeric cores), leading to divergent ADME and target-engagement profiles in downstream analogues [2]. Additionally, the bridgehead –CH₂OH group on the parent 6-oxabicyclo[3.2.1]octane core introduces a hydrogen-bond donor (HBD = 1) and increases topological polar surface area relative to the unsubstituted parent, features absent in simpler cyclic alcohols that cannot simultaneously provide rigid three-dimensionality and a directional H-bonding handle for fragment elaboration [3].

Oxygen position mismatch
8-oxabicyclo[3.2.1]octane isomers shift scaffold geometry and lipophilicity (ΔXLogP3 ~0.9–1.0), altering downstream ADME profiles in analogues.
Hydrogen-bond donor absence
Unsubstituted parent scaffold lacks the bridgehead –CH₂OH group (HBD=0, TPSA 9.2 Ų), missing a directional H-bonding handle and reducing polar surface area significantly.
Rigidity–adaptability trade-off
Parent has 0 rotatable bonds; monocyclic alternatives carry 2–3 rot. bonds. Target’s single rotatable bond provides a distinct balance that may not transfer between cores.

Key Differentiation Evidence Versus Closest Comparators


Lipophilicity and Hydrogen-Bonding Differentiation

The target compound introduces a bridgehead hydroxymethyl substituent onto the 6-oxabicyclo[3.2.1]octane core, substantially altering computed physicochemical properties relative to the unsubstituted parent scaffold and the isomeric 8-oxabicyclo[3.2.1]octane scaffold. The addition of the –CH₂OH group reduces lipophilicity (XLogP3 = 0.5) compared to the parent 6-oxabicyclo[3.2.1]octane (XLogP3 = 1.4) by 0.9 log units, while simultaneously increasing hydrogen-bond donor count from 0 to 1 and hydrogen-bond acceptor count from 1 to 2 [1][2]. For procurement decisions, this means selecting the target compound provides a scaffold pre-functionalized with a hydrogen-bond donor that is absent in the commonly available parent, reducing the synthetic step count for fragment growing [3].

Lipophilicity & H-Bond Profile
Head-to-head
Target XLogP3 0.5 vs. parent 1.4 (Δ −0.9), 8-oxa isomer 1.5 (Δ −1.0). HBD 0→1, HBA 1→2.
Lower lipophilicity may reduce promiscuity risk; pre-installed HBD supports fragment growing.
Computed XLogP3; empirical logD values may differ.
Medicinal Chemistry Scaffold Selection Physicochemical Property Optimization

Topological Polar Surface Area Modulation

The bridgehead hydroxymethyl group elevates the topological polar surface area of the target compound relative to the parent 6-oxabicyclo[3.2.1]octane core, providing a measurable differentiation for applications where TPSA modulation is critical. While the parent core has a TPSA of 9.2 Ų, the addition of the primary alcohol increases TPSA to approximately 29.5 Ų (computed increment from the addition of a –CH₂OH group to a saturated carbon) [1][2]. This TPSA modulation is significant because it lowers passive membrane permeability in a predictable manner—an advantage when designing peripherally restricted agents or when tuning CNS penetration [3].

TPSA Modulation
Cross-study comparable
TPSA ~29.5 Ų (target) vs. parent 9.2 Ų, Δ +20.3 Ų.
Increased TPSA may reduce passive permeability; supports CNS restriction tuning.
Estimated by fragment increment; verify with experimental data.
ADME Optimization CNS Drug Design Scaffold Comparison

Optimal Rotatable Bond Balance

The target compound possesses exactly one rotatable bond (the C–CH₂OH bond at the bridgehead), compared to zero rotatable bonds in the parent 6-oxabicyclo[3.2.1]octane scaffold [1][2]. This single degree of rotational freedom is strategically valuable: it preserves the overall conformational rigidity of the bicyclic core while providing a directional vector for the hydroxyl group that can adapt to optimize hydrogen-bonding geometry with a biological target. Scaffolds with zero rotatable bonds (parent) offer maximum rigidity but zero orientational adaptability; scaffolds with multiple rotatable bonds sacrifice the entropic advantage of rigidity [3].

Rotatable Bond Count
Head-to-head
Target: 1 rot. bond | Parent: 0 | Monocyclic: 2–3 rot. bonds.
Single rotatable bond balances conformational rigidity with H-bond adaptability.
Computed by Cactvs; may influence binding pose diversity.
Conformational Analysis Ligand Efficiency Fragment Growing

Pre-Installed Synthetic Handle Advantage

The bridgehead –CH₂OH group is a chemically orthogonal handle that can undergo esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group (mesylate, tosylate, halide) for nucleophilic displacement. In contrast, the unsubstituted parent 6-oxabicyclo[3.2.1]octane scaffold requires a C–H functionalization step to introduce the first substituent, typically requiring harsh conditions or directing groups that are not universally compatible with downstream functionality . The pre-installed alcohol therefore saves 1–2 synthetic steps per analogue in library production, translating to measurable reductions in both time and cost for medicinal chemistry campaigns .

Pre-Installed Handle
Class-level
Bridgehead –CH₂OH enables ester, ether, halide routes without C–H activation; saves 1–2 steps per analogue.
Context-dependent synthetic advantage; confirm handle compatibility with target chemistry.
Vendor-described scaffold handle; no peer-reviewed synthetic comparison.
Synthetic Efficiency Parallel Synthesis Library Production

Prioritized Application Scenarios


Fragment-Based Library Design

The target compound's XLogP3 of 0.5 is approximately 0.9–1.0 log units lower than the parent 6-oxabicyclo[3.2.1]octane (XLogP3 = 1.4) and the isomeric 8-oxabicyclo[3.2.1]octane (XLogP3 = 1.5) scaffolds [1]. This reduced lipophilicity, combined with the scaffold's high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.875, reflecting 7 of 8 carbons being sp³), aligns with contemporary fragment library design principles that favor low logP and high three-dimensionality to improve hit quality and downstream developability [2].

Conformationally Constrained Kinase and GPCR Cores

The 6-oxabicyclo[3.2.1]octane framework locks the hydroxymethyl group into a defined spatial orientation unavailable from flexible monocyclic analogues. With exactly one rotatable bond (versus 2–3 for cyclohexanemethanol derivatives), the scaffold provides a near-rigid presentation of the hydroxyl vector while retaining sufficient flexibility for induced-fit binding adjustments [1]. This is particularly relevant for kinase hinge-binding motifs and GPCR allosteric modulators where precise angular presentation of hydrogen-bond donors determines selectivity [2].

Rapid SAR by Parallel Chemistry

The bridgehead –CH₂OH group enables direct diversification through esterification, carbamate formation, etherification, or conversion to halide/amine without requiring a de novo C–H activation step on the bicyclic core [1]. For procurement, acquiring this pre-functionalized scaffold eliminates 1–2 synthetic steps per analogue relative to purchasing the unsubstituted 6-oxabicyclo[3.2.1]octane parent (which would require initial bridgehead functionalization), translating to an estimated 20–40% reduction in total synthesis time for a 24-compound library when using standard parallel synthesis workflows.

Natural-Product-Like Phenotypic Screening

The 6-oxabicyclo[3.2.1]octane motif is a recurring substructure in bioactive natural products, including the artemilavanolides (sesquiterpenoids with neurotrophic activity) and daphniphylline-type alkaloids [1][2]. The target compound provides this natural-product-relevant core with a synthetically accessible alcohol handle, making it suitable for inclusion in diversity-oriented synthesis (DOS) collections aimed at phenotypic screening where natural-product likeness correlates with higher hit rates against challenging targets such as protein-protein interactions.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Low logP & high sp³ scaffold
Fragment hit quality alignment
Conformationally Constrained Kinase / GPCR Cores
Rigid spatial orientation with single rotatable bond
Target-specific H-bond donor geometry
Rapid SAR by Parallel Chemistry
Pre-functionalized primary alcohol handle
Synthetic step reduction & library throughput
Natural-Product-Like Phenotypic Screening
6-oxabicyclo[3.2.1]octane core in bioactive NPs
Phenotypic hit rates vs protein-protein interactions
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